molecular formula C13H11F3N4OS B13722208 6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13722208
M. Wt: 328.32 g/mol
InChI Key: IRTNSFPSPKYGAA-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 4-(trifluoromethyl)pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the thioureido linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioureido group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl group and pyrimidine core, but may differ in other substituents.

    Thioureido-pyrimidine derivatives: Compounds with similar thioureido linkages but different aromatic groups.

    Methoxyphenyl derivatives: Compounds with the methoxyphenyl group but different core structures.

Uniqueness

6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thioureido group contributes to its ability to interact with biological targets.

Properties

Molecular Formula

C13H11F3N4OS

Molecular Weight

328.32 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C13H11F3N4OS/c1-21-8-4-2-7(3-5-8)9-6-10(13(14,15)16)19-12(18-9)20-11(17)22/h2-6H,1H3,(H3,17,18,19,20,22)

InChI Key

IRTNSFPSPKYGAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F

Origin of Product

United States

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